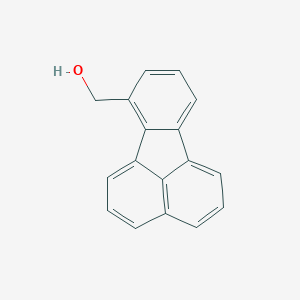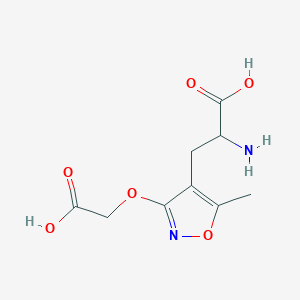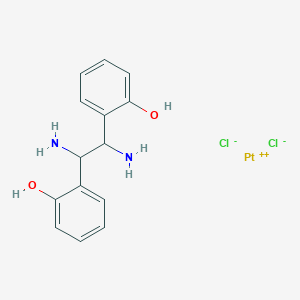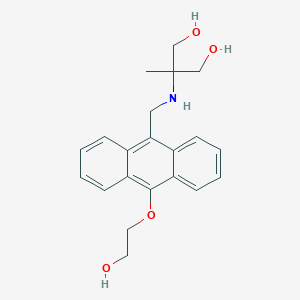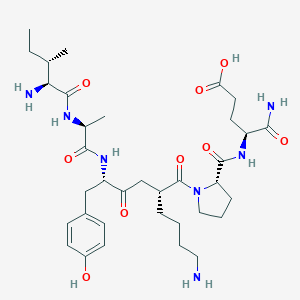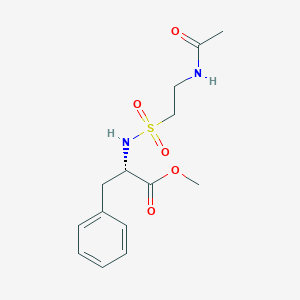
N-Acetyltaurylphenylalanine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyltaurylphenylalanine methyl ester, also known as Ac-Tyr-Tau-OCH3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the amino acid phenylalanine and is commonly used as a research tool to investigate various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of N-Acetyltaurylphenylalanine methyl ester is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. This compound has been shown to interact with a variety of enzymes and receptors, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects:
N-Acetyltaurylphenylalanine methyl ester has been shown to have a variety of biochemical and physiological effects on the body. This compound has been shown to modulate the activity of enzymes involved in the synthesis and metabolism of neurotransmitters, as well as to affect the activity of certain receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Acetyltaurylphenylalanine methyl ester in lab experiments is its ability to selectively modulate the activity of specific enzymes and receptors. This allows researchers to investigate the role of these targets in various biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-Acetyltaurylphenylalanine methyl ester. One area of interest is the development of new derivatives of this compound with improved selectivity and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis of N-Acetyltaurylphenylalanine methyl ester involves the reaction of phenylalanine with acetic anhydride and taurine in the presence of a catalyst. This process results in the formation of the N-acetylated derivative of phenylalanine, which is then methylated to produce the final compound.
Aplicaciones Científicas De Investigación
N-Acetyltaurylphenylalanine methyl ester has been used extensively in scientific research as a tool to investigate various biochemical and physiological processes. This compound has been shown to have a variety of effects on the body, including its ability to modulate the activity of certain enzymes and receptors.
Propiedades
Número CAS |
126911-44-2 |
|---|---|
Nombre del producto |
N-Acetyltaurylphenylalanine methyl ester |
Fórmula molecular |
C14H20N2O5S |
Peso molecular |
328.39 g/mol |
Nombre IUPAC |
methyl (2S)-2-(2-acetamidoethylsulfonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C14H20N2O5S/c1-11(17)15-8-9-22(19,20)16-13(14(18)21-2)10-12-6-4-3-5-7-12/h3-7,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m0/s1 |
Clave InChI |
LEKJONVDIDMJJX-ZDUSSCGKSA-N |
SMILES isomérico |
CC(=O)NCCS(=O)(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC |
SMILES |
CC(=O)NCCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)OC |
SMILES canónico |
CC(=O)NCCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Otros números CAS |
126911-44-2 |
Sinónimos |
N-acetyltauryl-L-phenylalanine methyl ester N-acetyltaurylphenylalanine methyl ester N-ATPME |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





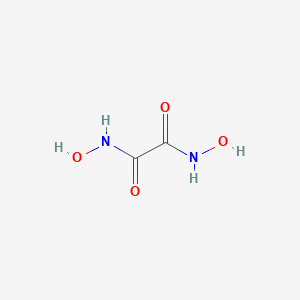
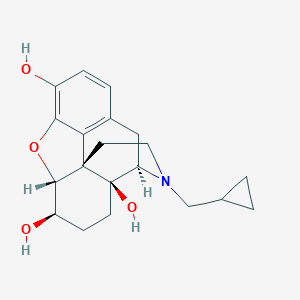

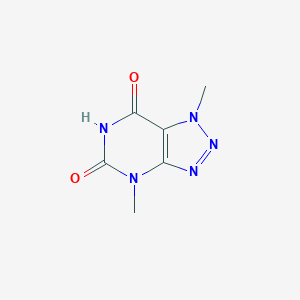
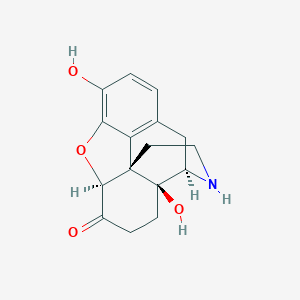
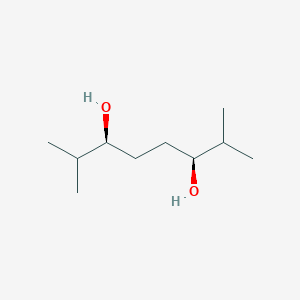
![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)
